molecular formula C12H14O3 B1640140 3-Acetoxybutyrophenone

3-Acetoxybutyrophenone

Cat. No.: B1640140
M. Wt: 206.24 g/mol
InChI Key: MPODLFKNAJBQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetoxybutyrophenone is an acetophenone derivative characterized by an acetoxy group (-OAc) at the 3-position of the phenyl ring and a butyrophenone backbone. Acetophenones with ester or ether substituents, such as acetoxy or methoxy groups, are pivotal in pharmaceutical synthesis, fragrance production, and natural product isolation due to their reactivity and stability .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4-oxo-4-phenylbutan-2-yl) acetate

InChI

InChI=1S/C12H14O3/c1-9(15-10(2)13)8-12(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3

InChI Key

MPODLFKNAJBQES-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=CC=CC=C1)OC(=O)C

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 3-Methoxyacetophenone (C₉H₁₀O₂): Features a methoxy (-OMe) group at the 3-position instead of acetoxy. It is used as a flavoring agent due to its volatility and aromatic properties .
  • 1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone (C₁₃H₁₆O₂): A hydroxyacetophenone with a prenyl side chain, isolated from plants like Helichrysum stoechas. Its hydroxyl group enables hydrogen bonding, influencing biological activity .
  • Hydroxyacetone (C₃H₆O₂): A simpler ketone with a hydroxyl group, used in cosmetics and as a solvent. Lacks the aromatic ring, reducing stability compared to acetophenones .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Substituent Key Properties
3-Acetoxybutyrophenone* C₁₂H₁₄O₃ 206.24 3-OAc, butyrophenone High lipophilicity; ester hydrolysis-prone
3-Methoxyacetophenone C₉H₁₀O₂ 150.18 3-OMe Volatile, low water solubility
1-[2-Hydroxy-3-(...)ethanone C₁₃H₁₆O₂ 204.27 2-OH, 3-prenyl Crystalline solid; UV-active
Hydroxyacetone C₃H₆O₂ 74.08 1-OH, 2-ketone Hygroscopic; miscible in water

*Inferred properties based on structural analogs.

Research Findings

  • Natural vs. Synthetic: Hydroxyacetophenones from plants (e.g., Baccharis santelicis) often have complex substituents (e.g., prenyl groups) that are challenging to replicate synthetically .
  • Reactivity Trends : Acetoxy groups undergo hydrolysis under acidic/basic conditions, whereas methoxy groups are more inert. This impacts drug design—acetoxy derivatives may require protective formulations .
  • Spectroscopic Data: NMR studies of analogs like 1-[4-Hydroxy-3-(3-methyl-1-butenyl)phenyl]ethanone show distinct shifts for aromatic protons (δ 6.8–7.2 ppm) and allylic carbons (δ 110–120 ppm), aiding structural elucidation .

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